Acetanilide, 2'-chloro-2-(diethylamino)-6'-methyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(2-chloro-6-methylanilino)-2-oxoethyl]-diethylazanium chloride: is an organic compound that belongs to the class of monoalkylamines It is characterized by the presence of a chloro-substituted aniline group, a diethylazanium group, and an oxoethyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(2-chloro-6-methylanilino)-2-oxoethyl]-diethylazanium chloride typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-6-methylaniline, which is prepared from 3-chloro-5-methyl-4-nitroaniline through a series of reactions including diazotization and reduction.
Intermediate Formation: The intermediate is then reacted with diethylamine and an appropriate oxoethylating agent under controlled conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, cost, and safety. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the chloro-substituted aniline group.
Reduction: Reduction reactions can target the oxoethyl linkage or the aniline group.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products:
Oxidation: Products may include various oxidized derivatives of the aniline group.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
Chemistry:
Biology:
Enzyme Inhibition:
Medicine:
Drug Development: The compound’s structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.
Industry:
Mechanism of Action
The mechanism of action of [2-(2-chloro-6-methylanilino)-2-oxoethyl]-diethylazanium chloride involves its interaction with specific molecular targets. The chloro-substituted aniline group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The diethylazanium group can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
2-chloro-6-methylaniline: Shares the chloro-substituted aniline group but lacks the oxoethyl and diethylazanium groups.
2-chloro-6-methylphenol: Similar structure but with a hydroxyl group instead of an amino group.
Uniqueness:
Enhanced Binding: The presence of the diethylazanium group enhances binding affinity and specificity compared to similar compounds.
Versatility: The compound’s structure allows for diverse chemical reactions and applications, making it more versatile than its analogs.
Properties
CAS No. |
77966-50-8 |
---|---|
Molecular Formula |
C13H20Cl2N2O |
Molecular Weight |
291.21 g/mol |
IUPAC Name |
[2-(2-chloro-6-methylanilino)-2-oxoethyl]-diethylazanium;chloride |
InChI |
InChI=1S/C13H19ClN2O.ClH/c1-4-16(5-2)9-12(17)15-13-10(3)7-6-8-11(13)14;/h6-8H,4-5,9H2,1-3H3,(H,15,17);1H |
InChI Key |
TZXLXXSGSNMWIS-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CC(=O)NC1=C(C=CC=C1Cl)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.